Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate

Description

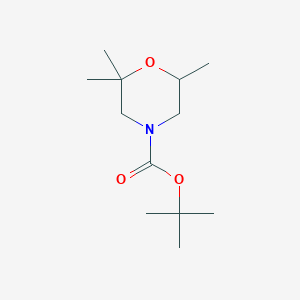

Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate is a morpholine-derived organic compound characterized by a tert-butyl ester group at the 4-position and three methyl substituents at the 2, 2, and 6 positions of the morpholine ring. Morpholine derivatives are widely utilized in pharmaceutical and agrochemical synthesis due to their versatility as intermediates. The tert-butyl group enhances steric bulk, improving solubility and stability, while methyl substituents modulate electronic and conformational properties.

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-9-7-13(8-12(5,6)15-9)10(14)16-11(2,3)4/h9H,7-8H2,1-6H3 |

InChI Key |

VOHDJPKTUUQMOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate typically involves the reaction of 2,2,6-trimethylmorpholine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate has been investigated for its potential use in drug synthesis and as an intermediate in the production of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical transformations relevant to medicinal chemistry.

Case Study: Synthesis of Morpholine Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing morpholine derivatives with enhanced biological activity. The reactions involved coupling with various electrophiles, leading to compounds with potential anti-cancer properties. The results indicated improved yields and selectivity compared to traditional methods .

Agrochemical Applications

The compound has also been explored in the development of agrochemicals, particularly fungicides and herbicides. Its morpholine structure is known to enhance the efficacy of these agents.

Case Study: Fungicide Development

Research highlighted the application of this compound in formulating a new class of fungicides. The compound's ability to inhibit fungal growth was evaluated through various assays, demonstrating significant antifungal activity against common crop pathogens. The findings suggest that this compound could be an effective ingredient in agricultural formulations .

Materials Science Applications

In materials science, this compound is utilized as a stabilizer and additive in polymer formulations.

Data Table: Comparison of Stabilizers in Polymer Applications

| Stabilizer | Application | Effectiveness | Reference |

|---|---|---|---|

| This compound | Polymeric materials | High thermal stability and UV resistance | |

| Other stabilizers (e.g., BHT) | Various polymers | Moderate effectiveness |

The table illustrates the superior performance of this compound compared to conventional stabilizers.

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations as an emulsifier and stabilizer. Its ability to enhance the texture and stability of creams and lotions is well-documented.

Case Study: Cosmetic Product Development

A recent study focused on incorporating this compound into skin care products. The formulation showed improved sensory attributes and stability over time compared to control formulations lacking this compound. The results indicated that it could enhance moisturizing properties while maintaining product integrity .

Mechanism of Action

The mechanism of action of tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate and its closest analogs, ranked by similarity scores derived from substituent analysis and stereochemical considerations :

| Compound Name | CAS No. | Substituents | Similarity Score | Key Features/Applications |

|---|---|---|---|---|

| (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | 919286-71-8 | Bromomethyl at 2-position | 1.00 | High reactivity in nucleophilic substitution (e.g., Suzuki coupling); potential alkylating agent. |

| tert-Butyl 2-methylmorpholine-4-carboxylate | 1062174-58-6 | Methyl at 2-position | 0.85 | Simplified structure for probing methyl steric effects; intermediate in analgesic synthesis. |

| (2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate | 1599378-89-8 | Dimethyl at 2,6-positions (chiral) | 0.85 | Stereospecific activity in receptor binding; chiral separation studies. |

| tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | 140645-53-0 | Aminomethyl at 2-position | 0.84 | Amine functionality enables conjugation (e.g., peptide synthesis) or metal coordination chemistry. |

Key Observations:

- Substituent Reactivity: Bromomethyl (CAS 919286-71-8) offers superior leaving-group capacity compared to aminomethyl (CAS 140645-53-0), making it ideal for cross-coupling reactions .

- Steric and Stereochemical Effects : The (2R,6S)-dimethyl variant (CAS 1599378-89-8) demonstrates the importance of stereochemistry in biological systems, where enantiomers may exhibit divergent pharmacokinetic profiles .

- Analytical Methods : Structural characterization of such compounds often employs X-ray crystallography refined via SHELX software (e.g., SHELXL-93), ensuring precise determination of bond lengths, angles, and stereochemistry .

Biological Activity

Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate (TB-TMM) is a morpholine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of TB-TMM, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : CHNO

SMILES : CC(C)(C)OC(=O)N1CC(C(C1)C)C(=O)O

The compound features a tert-butyl group attached to a morpholine ring with a carboxylate functional group, contributing to its lipophilicity and biological activity.

The precise mechanisms through which TB-TMM exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:

- Enzyme Modulation : TB-TMM may interact with specific enzymes, altering their activity. This modulation can influence various metabolic pathways.

- Antimicrobial Activity : Research indicates that TB-TMM possesses antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : Initial studies have suggested that TB-TMM may induce apoptosis in cancer cells, although the exact molecular targets remain to be fully elucidated.

Biological Activity Overview

Case Studies

-

Antimicrobial Activity :

A study investigated the antimicrobial effects of TB-TMM against various bacterial strains. Results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined for different strains, highlighting its effectiveness compared to standard antibiotics. -

Anticancer Properties :

In vitro studies demonstrated that TB-TMM could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways leading to programmed cell death. Further research is needed to confirm these findings in vivo. -

Enzyme Interaction :

Preliminary data indicate that TB-TMM may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could have implications for drug-drug interactions in therapeutic settings.

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of TB-TMM and similar compounds. These studies aim to identify chemical modifications that enhance biological activity while minimizing toxicity. The findings suggest that modifications to the morpholine ring or the carboxylate group can significantly affect the compound's pharmacological profile.

Q & A

Q. What are the standard characterization techniques for Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate, and how should they be prioritized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Prioritize 1H and 13C NMR to confirm molecular structure, stereochemistry, and purity. For example, analyze chemical shifts for tert-butyl groups (~1.2–1.4 ppm in 1H NMR) and carbonyl carbons (~150–160 ppm in 13C NMR). Use DEPT or HSQC to resolve overlapping signals .

- X-ray Crystallography : Employ single-crystal X-ray diffraction to unambiguously determine molecular geometry and confirm stereochemical assignments. Optimize crystallization using slow evaporation in solvents like ethyl acetate/hexane mixtures .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular formula and detect impurities. Electrospray ionization (ESI) or electron impact (EI) modes are suitable depending on solubility .

Q. How should researchers design a synthesis protocol for this compound?

Methodological Answer:

- Route Selection : Start with morpholine derivatives and tert-butyl protecting groups. For example, react 2,2,6-trimethylmorpholine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) using a base like triethylamine.

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

- Yield Optimization : Adjust reaction time (typically 12–24 hours) and temperature (room temperature to 40°C). Consider anhydrous conditions to minimize hydrolysis of the Boc group .

Q. What are the key handling and storage considerations for this compound in experimental settings?

Methodological Answer:

- Storage : Store under inert gas (argon or nitrogen) at –20°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to moisture and strong acids/bases .

- Safety Protocols : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve overlapping signals in NMR spectra caused by stereochemistry or rotameric equilibria?

Methodological Answer:

- Variable-Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow conformational exchange and resolve rotameric splitting. For example, coalescence temperatures can reveal energy barriers between conformers .

- COSY and NOESY : Use 2D NMR techniques to identify coupling partners and spatial proximities. NOESY cross-peaks can differentiate axial/equatorial substituents in the morpholine ring .

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated shifts (e.g., using Gaussian or ORCA) to assign ambiguous signals .

Q. What strategies optimize crystallization conditions for X-ray diffraction studies of this compound?

Methodological Answer:

- Solvent Screening : Test solvent pairs (e.g., DCM/pentane, THF/water) via vapor diffusion. Tert-butyl groups often favor crystal packing in apolar solvents .

- Additive Screening : Introduce trace additives (e.g., triethylamine or acetic acid) to modulate crystal growth.

- Data Collection and Refinement : Use SHELXL-2018 for structure refinement. Apply restraints for disordered tert-butyl groups and validate with R-factor convergence (<5%) .

Q. How should discrepancies in spectroscopic data between synthesis batches be addressed?

Methodological Answer:

- Batch Comparison : Perform side-by-side NMR and LC-MS analyses to identify impurities (e.g., de-Boc byproducts). Quantify impurities using HPLC with a C18 column and acetonitrile/water gradients .

- Reaction Monitoring : Use in-situ IR spectroscopy to track Boc group incorporation (C=O stretch ~1740 cm⁻¹).

- Mechanistic Investigation : Conduct kinetic studies under varying conditions (pH, temperature) to isolate degradation pathways .

Data Contradiction Analysis

Q. How to reconcile conflicting crystallographic and spectroscopic data regarding molecular conformation?

Methodological Answer:

- Multi-Technique Validation : Compare X-ray-derived torsion angles with NMR-derived J-coupling constants (e.g., Karplus equation for vicinal couplings).

- Dynamic Effects : Use molecular dynamics (MD) simulations (e.g., AMBER) to model flexibility in solution vs. solid-state conformations .

- Pseudo-Contact Shifts (PCS) : If paramagnetic tags are feasible, employ PCS-NMR to align solution and crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.